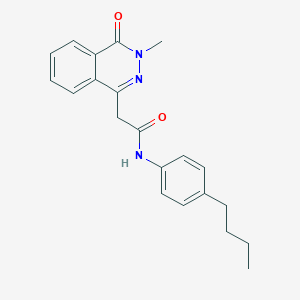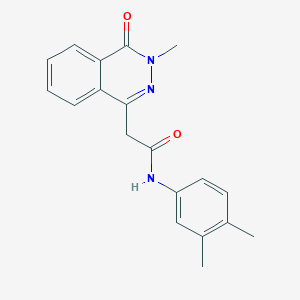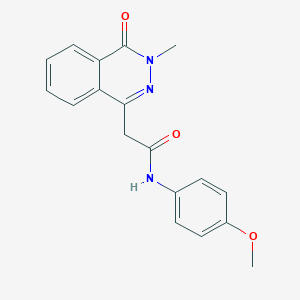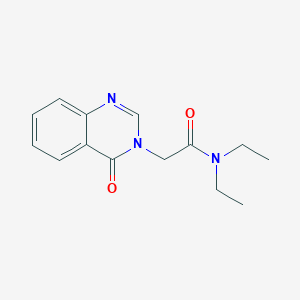![molecular formula C18H15ClN2O4 B277627 2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as Indoximod and has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
Indoximod works by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan. By inhibiting IDO, Indoximod can reduce the levels of tryptophan in the tumor microenvironment, which can enhance the immune response to cancer cells.
Biochemical and Physiological Effects:
Indoximod has been found to have various biochemical and physiological effects, including the modulation of the immune response, the reduction of inflammation, and the inhibition of tumor growth. In addition, Indoximod has been found to have neuroprotective effects that can reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Indoximod has several advantages for use in lab experiments, including its ability to modulate the immune response and its anti-inflammatory effects. However, one limitation of Indoximod is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Indoximod, including its potential applications in the treatment of cancer and neurodegenerative diseases. In addition, further research is needed to better understand the mechanism of action of Indoximod and its potential side effects. Finally, the development of new synthesis methods for Indoximod may also be an area of future research.
Méthodes De Synthèse
The synthesis of Indoximod involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with methyl vinyl ketone to form 2-(4-chlorophenyl)-2-buten-1-one. This intermediate is then reacted with tryptophan methyl ester to form the final product, 2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide.
Applications De Recherche Scientifique
Indoximod has been studied extensively for its potential applications in cancer research. It has been found to have immunomodulatory effects that can enhance the immune response to cancer cells. In addition, Indoximod has been found to have anti-inflammatory effects that can reduce the risk of cancer development.
Propriétés
Formule moléculaire |
C18H15ClN2O4 |
|---|---|
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
2-[3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C18H15ClN2O4/c19-12-7-5-11(6-8-12)15(22)9-18(25)13-3-1-2-4-14(13)21(17(18)24)10-16(20)23/h1-8,25H,9-10H2,(H2,20,23) |
Clé InChI |
QJZXPWFLIZWUAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Cl)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)

![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)

![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)


![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)
![2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid](/img/structure/B277576.png)

![3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)